molecular formula C10H12N2OS B3150350 2-(Methyl(2-hydroxyethyl)amino)benzothiazole CAS No. 68720-62-7

2-(Methyl(2-hydroxyethyl)amino)benzothiazole

Cat. No. B3150350
CAS RN: 68720-62-7
M. Wt: 208.28 g/mol
InChI Key: DWMHZPQQTPWJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions with o-iodoanilines or electron-rich aromatic amines . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .


Molecular Structure Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Chemical Reactions Analysis

2-Aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles . NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Scientific Research Applications

Neuroprotection in Parkinson's Disease

2-(Methyl(2-hydroxyethyl)amino)benzothiazole, as a derivative of benzothiazole, has been studied for its neuroprotective effects. In particular, riluzole, a drug that interferes with glutamate neurotransmission, has been observed to possess neuroprotective and palliative effects in animal models of Parkinson's disease. It was found to prevent MPTP-induced parkinsonism in monkeys and attenuate MPTP neurotoxicity in mice, suggesting a potential for treating neurodegenerative disorders (Benazzouz et al., 1995); (Araki et al., 2001).

Role in Alzheimer's Disease Imaging

Benzothiazole derivatives have been evaluated as potential imaging agents for cerebral β-amyloid deposits in Alzheimer's disease. The introduction of iodine in certain positions on the benzothiazole structure influenced the binding affinity for amyloid fibrils, which is crucial for detecting β-amyloid plaques in positron emission tomography (PET) imaging. This research paves the way for high-sensitivity detection of β-amyloid plaques, a hallmark of Alzheimer's disease (Wang et al., 2007); (Yousefi et al., 2011).

Anticonvulsant Properties

Several studies have highlighted the anticonvulsant properties of benzothiazole derivatives. These compounds have shown promising results in protecting against various models of experimental epilepsy, suggesting their potential in the development of new therapies for epilepsy. The presence of certain substituents in the benzothiazole structure was found to enhance the anticonvulsant effect, indicating the importance of structural modifications for therapeutic effectiveness (Chimirri et al., 1998); (Sarro et al., 2003).

Safety and Hazards

Benzothiazole and its derivatives should be handled with care. They can be toxic if inhaled and harmful if swallowed or in contact with skin . It’s recommended to avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Benzothiazole is a versatile scaffold with a wide range of applications in synthetic and medicinal chemistry . Future research will likely continue to explore the synthesis of benzothiazole derivatives and their potential applications in various fields .

properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-12(6-7-13)10-11-8-4-2-3-5-9(8)14-10/h2-5,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMHZPQQTPWJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-chlorobenzothiazole (8.5 g) and 2-methylaminoethanol (20 ml) was heated at 120° C. under pressure in a sealed, glass lined, stainless steel reaction vessel for 18 hours. After cooling, the oil was added to water (100 ml), extracted with dichloromethane (2×100 ml), the organic extracts were dried (MgSO4), filtered and evaporated to dryness. Chromatography of the residual oil on silica-gel in 21/2% methanol in dichloromethane gave the title compound which was used in Preparation 1 without further purification.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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